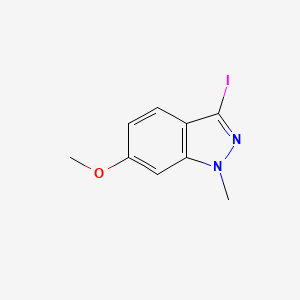

3-Iodo-6-methoxy-1-methyl-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methoxy-1-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN2O/c1-12-8-5-6(13-2)3-4-7(8)9(10)11-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEGXAAVEVXKBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)OC)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to 3-Iodo-6-methoxy-1-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key structural motif in a wide array of pharmacologically active molecules, and the introduction of an iodine atom at the C3 position offers a versatile handle for further functionalization through various cross-coupling reactions. This document details a two-step synthetic pathway, commencing with the formation of the 6-methoxy-1-methyl-1H-indazole core, followed by a regioselective iodination. The causality behind experimental choices and the underlying chemical principles are elucidated to provide a thorough understanding of the synthetic process.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy decouples the formation of the core indazole ring system from the introduction of the iodine substituent, allowing for greater control and optimization of each transformation.

-

Step 1: Synthesis of 6-methoxy-1-methyl-1H-indazole. This initial step involves the construction of the bicyclic indazole core bearing the requisite methoxy and N-methyl groups. A classical and reliable approach is the reaction of a suitably substituted benzaldehyde with methylhydrazine, which proceeds via a condensation reaction to form a hydrazone, followed by an intramolecular cyclization.

-

Step 2: Regioselective C3-Iodination. With the 6-methoxy-1-methyl-1H-indazole precursor in hand, the subsequent step focuses on the introduction of the iodine atom at the C3 position. The indazole ring system is known to be susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and thus the most reactive site. This inherent reactivity allows for a highly regioselective iodination under mild basic conditions.

The overall synthetic workflow is depicted in the following diagram:

Caption: A high-level overview of the two-step synthetic strategy.

Part 1: Synthesis of the 6-methoxy-1-methyl-1H-indazole Precursor

The formation of the indazole ring is a cornerstone of this synthesis. The reaction between an ortho-substituted benzaldehyde and a hydrazine derivative is a well-established method for constructing this bicyclic system.[1] In this case, the reaction of 4-methoxy-2-nitrobenzaldehyde with methylhydrazine is proposed.

Mechanistic Insights

The reaction proceeds through two key stages:

-

Hydrazone Formation: The nitrogen atom of methylhydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxy-2-nitrobenzaldehyde. This is followed by dehydration to yield the corresponding methylhydrazone intermediate.

-

Reductive Cyclization: The subsequent intramolecular cyclization is facilitated by the reduction of the nitro group, which can be achieved with various reducing agents. The resulting amino group then attacks the imine carbon of the hydrazone, leading to the formation of the pyrazole ring fused to the benzene ring. An alternative pathway, particularly under certain conditions, involves the displacement of the nitro group by the terminal nitrogen of the hydrazone in an aromatic nucleophilic substitution (SNAr) type mechanism, followed by aromatization.

Caption: Mechanistic pathway for the formation of the indazole core.

Experimental Protocol: Synthesis of 6-methoxy-1-methyl-1H-indazole

This protocol is adapted from general procedures for the synthesis of indazoles from nitrobenzaldehydes and hydrazines.[2]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 4-methoxy-2-nitrobenzaldehyde | 331-64-6 | 181.15 | 1.0 |

| Methylhydrazine | 60-34-4 | 46.07 | 1.2 |

| N,N-Dimethylacetamide (DMA) | 127-19-5 | 87.12 | Solvent |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.05 |

Procedure:

-

Preparation of Solutions:

-

Solution A: Dissolve 4-methoxy-2-nitrobenzaldehyde (1.0 eq.) in N,N-dimethylacetamide (DMA).

-

Solution B: In a separate flask, dissolve methylhydrazine (1.2 eq.) and diisopropylethylamine (DIPEA) (1.05 eq.) in DMA.

-

-

Reaction:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), heat the reaction vessel to 150 °C.

-

Introduce Solution A and Solution B into the reaction vessel.

-

Maintain the reaction at 150 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure to remove the solvent.

-

Purify the resulting residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 6-methoxy-1-methyl-1H-indazole.

-

Part 2: Regioselective C3-Iodination of 6-methoxy-1-methyl-1H-indazole

The C3 position of the indazole ring is electron-rich and thus highly susceptible to electrophilic attack. This allows for the direct and regioselective introduction of an iodine atom. The use of molecular iodine in the presence of a base is a common and effective method for this transformation.[3][4]

Mechanistic Considerations

The reaction is believed to proceed via an electrophilic aromatic substitution mechanism. The base, typically potassium hydroxide, deprotonates the C3 position of the indazole, generating a carbanion. This carbanion then acts as a nucleophile, attacking a molecule of iodine to form the C-I bond. The N-methyl group at the N1 position does not significantly hinder this reaction and helps to lock the tautomeric form, ensuring consistent reactivity at the C3 position.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the C3-iodination of indazoles.[5]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |

| 6-methoxy-1-methyl-1H-indazole | 1236127-55-1 | 162.19 | 1.0 |

| Iodine (I₂) | 7553-56-2 | 253.81 | 2.0 |

| Potassium hydroxide (KOH) | 1310-58-3 | 56.11 | 4.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

| Sodium bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | For quenching |

| Diethyl ether | 60-29-7 | 74.12 | For extraction |

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve 6-methoxy-1-methyl-1H-indazole (1.0 eq.) in N,N-dimethylformamide (DMF).

-

To this stirred solution, add iodine (2.0 eq.).

-

Carefully add powdered potassium hydroxide (4.0 eq.) portion-wise to the mixture. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

-

-

Work-up:

-

Pour the reaction mixture into a 10% aqueous solution of sodium bisulfite to quench the excess iodine.

-

Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with water, followed by a saturated brine solution.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

-

Summary of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 6-methoxy-1-methyl-1H-indazole | C₉H₁₀N₂O | 162.19 | Solid | 1236127-55-1 |

| This compound | C₉H₉IN₂O | 288.09 | Solid | 1431163-17-5 |

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By understanding the underlying chemical principles of indazole ring formation and regioselective electrophilic substitution, researchers can confidently apply and adapt these protocols to their specific needs. The availability of this versatile iodinated intermediate opens up numerous possibilities for the synthesis of novel and complex molecules for drug discovery and development.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Shafi, S., et al. (2018). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 23(10), 2499. [Link]

-

Al-dujaili, J. K., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2829. [Link]

-

Scribd. (n.d.). Flow Chemistry for Indazole Synthesis. [Link]

-

Porter, H. D., & Peterson, W. D. (1940). 5-NITROINDAZOLE. Organic Syntheses, 20, 73. [Link]

-

Huisgen, R., & Bast, K. (1959). INDAZOLE. Organic Syntheses, 39, 52. [Link]

-

ResearchGate. (2014). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. [Link]

Sources

An In-depth Technical Guide to the Strategic Application of 3-Iodo-6-methoxy-1-methyl-1H-indazole in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 3-Iodo-6-methoxy-1-methyl-1H-indazole, a highly functionalized heterocyclic compound. While direct biological activity data for this specific molecule is not extensively reported in public literature, its core value lies in its role as a strategic building block for the synthesis of pharmacologically active agents. This document elucidates the synthetic versatility of this indazole derivative, particularly in the context of developing potent kinase inhibitors. We will explore its synthesis, physicochemical properties, and its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide offers detailed, field-proven protocols for the synthesis of derivatives and for key biological assays—such as in vitro kinase inhibition and cell viability assays—that are crucial for evaluating the therapeutic potential of the resulting compounds. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates in the quest for novel therapeutics.

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic aromatic heterocycle is particularly prominent in the development of protein kinase inhibitors, a class of targeted therapeutics that has revolutionized cancer treatment.[2] Several FDA-approved drugs, including Axitinib, Pazopanib, and Niraparib, feature the indazole motif, which adeptly anchors within the ATP-binding site of various kinases.[1]

The subject of this guide, this compound, represents a key intermediate, strategically designed for synthetic elaboration. The iodine atom at the C-3 position serves as a versatile handle for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions.[3] The methoxy and methyl substitutions on the indazole ring further influence the electronic and steric properties, providing a nuanced platform for fine-tuning the pharmacological profile of its derivatives. This guide will delve into the practical applications of this compound as a precursor to potent kinase inhibitors and provide the necessary experimental frameworks for its utilization in a drug discovery setting.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The properties of this compound are summarized in the table below, based on data from commercial suppliers.[4]

| Property | Value | Reference |

| CAS Number | 1431163-17-5 | [4] |

| Molecular Formula | C₉H₉IN₂O | [4] |

| Molecular Weight | 288.09 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| InChI Key | WPEGXAAVEVXKBA-UHFFFAOYSA-N | [4] |

Synthetic Pathways and Methodologies

Plausible Synthetic Route

The synthesis would likely commence from 6-methoxy-1H-indazole, which can be methylated at the N-1 position, followed by iodination at the C-3 position. The choice of reagents and conditions is critical to ensure high yields and regioselectivity.

Detailed Experimental Protocol: C-3 Iodination of an N-1 Substituted Indazole

The following is a representative protocol for the C-3 iodination of an indazole, adapted from established procedures.[5] This self-validating system ensures that the reaction proceeds to completion, which can be monitored by thin-layer chromatography (TLC).

-

Reaction Setup: To a solution of the N-1 substituted indazole (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), add potassium hydroxide (KOH) (2.0 equivalents).

-

Iodination: Prepare a solution of iodine (I₂) (1.5 equivalents) in DMF. Add this solution dropwise to the reaction mixture at room temperature. The causality here is the generation of an indazolide anion by KOH, which then acts as a nucleophile, attacking the electrophilic iodine.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-5 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃). This step quenches the excess iodine and neutralizes the reaction mixture, leading to the precipitation of the product.

-

Isolation: Collect the resulting solid by filtration, wash with water, and dry under vacuum to yield the 3-iodo-indazole product.

Application in the Synthesis of Biologically Active Kinase Inhibitors

The primary utility of this compound is as a versatile intermediate for the synthesis of kinase inhibitors. The C-3 iodo group is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7] These reactions enable the introduction of diverse aryl, heteroaryl, and amino moieties, which are crucial for modulating the potency, selectivity, and pharmacokinetic properties of the final compounds.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura reaction, a robust method for forming C-C bonds.[8]

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5 mol%), and a suitable solvent (e.g., a mixture of toluene, water, and ethanol).

-

Reaction Initiation: Stir the mixture at room temperature or heat as required. The choice of temperature and reaction time is dependent on the specific substrates and catalyst used.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Inferred Biological Relevance and Potential Therapeutic Targets

Given that numerous indazole derivatives are potent kinase inhibitors, it is highly probable that compounds synthesized from this compound will target protein kinases involved in oncogenic signaling pathways.[9][10] Key kinase families that are frequently targeted by indazole-based inhibitors include:

-

VEGFR (Vascular Endothelial Growth Factor Receptors): Crucial for angiogenesis, the formation of new blood vessels that supply tumors.[10]

-

PDGFR (Platelet-Derived Growth Factor Receptors): Involved in cell growth and division.

-

c-Kit: A receptor tyrosine kinase implicated in various cancers.

-

RAF kinases (e.g., BRAF): Central components of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.[11]

Key Experimental Protocols for Biological Evaluation

Once novel derivatives of this compound are synthesized, their biological activity must be assessed. The following are standard, robust protocols for an in vitro kinase inhibition assay and a cell viability assay.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to kinase activity.[12]

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Further, dilute these in the appropriate kinase assay buffer.

-

Kinase Reaction: In a white, opaque 96-well plate, add the test compound, the target kinase, and its specific substrate.

-

Reaction Initiation: Start the kinase reaction by adding ATP to each well. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Signal Generation: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and initiates a luciferase-luciferin reaction that generates a light signal from the remaining ATP.

-

Detection: Incubate at room temperature for 10-30 minutes and measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Normalize the data to a "no inhibitor" control (100% activity) and a "no enzyme" control (0% activity). Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

| Compound Concentration (nM) | Luminescence (RLU) | % Inhibition |

| 0 (Control) | 100,000 | 0 |

| 1 | 85,000 | 15 |

| 10 | 55,000 | 45 |

| 100 | 12,000 | 88 |

| 1000 | 5,000 | 95 |

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[13][14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized indazole derivatives and incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

-

Formazan Solubilization: Carefully aspirate the media and dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for cytotoxicity.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery, particularly in the development of novel kinase inhibitors for oncology. While it may not possess significant intrinsic biological activity, its true value is realized through its synthetic versatility. The C-3 iodo group provides a reliable anchor point for introducing molecular complexity and diversity, allowing for the systematic exploration of structure-activity relationships. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this and similar building blocks in their pursuit of next-generation targeted therapies.

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.

- Ritlecitinib In Vitro Kinase Inhibition Assay: Application Notes and Protocols. (2025). Benchchem.

- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. (2025). Benchchem.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.

- MTT assay protocol. (n.d.). Abcam.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH.

- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024). PubMed.

- A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (2025). Benchchem.

- biological activity of indazole urea derivatives. (2025). Benchchem.

- Kinase assays. (2020). BMG LABTECH.

- This compound. (n.d.). CymitQuimica.

- A Comparative Guide to 3-Iodo-6-methyl-4-nitro-1H-indazole and Other Bioactive Indazole Derivatives. (2025). Benchchem.

- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.

- Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. (2000). ResearchGate.

- Methods for preparing indazole compounds. (2006). Google Patents.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of 3-Iodo-6-methoxy-1-methyl-1H-indazole

Abstract

The indazole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] This technical guide provides a comprehensive analysis of the presumed mechanism of action of 3-Iodo-6-methoxy-1-methyl-1H-indazole, a substituted indazole with potential therapeutic applications. In the absence of direct empirical data for this specific molecule, this guide synthesizes information from closely related, well-characterized indazole derivatives to postulate its most probable biological targets and cellular effects. We will delve into the established role of indazoles as potent kinase inhibitors, drawing parallels with approved drugs such as Pazopanib and Axitinib.[3][4][5][6][7][8] Furthermore, this document provides detailed, field-proven experimental protocols for researchers to validate the hypothesized mechanism of action, including in vitro kinase inhibition, cell viability, and target engagement assays. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of novel indazole derivatives.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazoles are bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring.[2] This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and specificity.[9] The versatility of the indazole core allows for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[10] Consequently, indazole derivatives have been successfully developed into drugs for various therapeutic areas, most notably in oncology.[1]

Several FDA-approved anti-cancer drugs feature the indazole core, highlighting its importance in the development of targeted therapies.[1] Notable examples include:

-

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[3][5][7] Its mechanism of action involves the inhibition of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][5][7][11]

-

Axitinib (Inlyta®): A potent and selective inhibitor of VEGFRs 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[4][6][8][12]

The proven success of these and other indazole-based drugs underscores the potential of novel derivatives like this compound as therapeutic candidates.

Postulated Mechanism of Action: Inhibition of Protein Kinases

Given that a vast number of indazole derivatives function as kinase inhibitors, it is highly probable that this compound also exerts its biological effects through the modulation of protein kinase activity.[1][13] Protein kinases play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.

The specific substitutions on the indazole ring of this compound—an iodo group at position 3, a methoxy group at position 6, and a methyl group at position 1—likely contribute to its binding affinity and selectivity for specific kinases. The iodo group, in particular, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to the kinase active site.

Probable Target: Vascular Endothelial Growth Factor Receptors (VEGFRs)

Drawing parallels from the well-characterized indazole-based drugs Pazopanib and Axitinib, a primary hypothesized target for this compound is the family of Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][4][6][7][12] VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[14] By inhibiting VEGFRs, the compound could disrupt the tumor blood supply, leading to starvation of cancer cells and inhibition of tumor growth.

The binding of VEGF to its receptor triggers dimerization and autophosphorylation of the intracellular tyrosine kinase domains, initiating a cascade of downstream signaling events. A small molecule inhibitor like this compound would likely bind to the ATP-binding pocket of the VEGFR kinase domain, preventing ATP from binding and thereby inhibiting the phosphorylation cascade.[12]

Caption: Streamlined workflow of the MTT assay for assessing cell viability.

Cellular Target Engagement Assay (NanoBRET™ Assay)

This live-cell assay quantifies the binding of a small molecule inhibitor to its target protein, providing evidence of target engagement in a physiological context.

[15][16][17]Objective: To confirm the intracellular binding of this compound to its putative kinase target (e.g., VEGFR2) in living cells.

Methodology:

-

Cell Transfection:

-

Transfect cells (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

-

Incubate the transfected cells for 24 hours to allow for protein expression.

-

-

Assay Preparation:

-

Harvest the cells and resuspend them in an appropriate assay medium.

-

Adjust the cell density to the desired concentration.

-

-

Compound and Tracer Addition:

-

In a white, opaque 96-well plate, add the serially diluted this compound or DMSO control.

-

Add the cell-permeable fluorescent tracer that binds to the same target kinase.

-

-

Cell Addition and Incubation:

-

Add the transfected cells to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow the compound and tracer to reach equilibrium.

-

-

Signal Detection:

-

Add the NanoLuc® substrate to each well.

-

Immediately measure both the donor (NanoLuc®) and acceptor (tracer) luminescence signals using a plate reader equipped for BRET measurements.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Normalize the BRET ratio to the vehicle control.

-

Plot the normalized BRET ratio against the logarithm of the compound concentration to determine the intracellular IC₅₀ value, which reflects target engagement.

-

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to known kinase inhibitors strongly suggests that it functions through the inhibition of protein kinases, with VEGFRs being a highly probable target. The experimental protocols detailed in this guide provide a clear and robust pathway for researchers to test this hypothesis and elucidate the precise molecular mechanism of this promising compound. Further investigation into the kinase selectivity profile and in vivo efficacy of this compound is warranted to fully assess its therapeutic potential.

References

- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. (Link not available)

-

Axitinib - Wikipedia. [Link]

-

Pazopanib - Wikipedia. [Link]

- Rajeh, A., et al. (2012). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. Clinical Medicine Insights: Oncology, 6, CMO.S8857.

- Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Expert Opinion on Drug Safety, 12(6), 879-889.

-

What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. [Link]

-

What is Axitinib used for? - Patsnap Synapse. [Link]

- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. (Link not available)

- The Science Behind Axitinib: A Look at Mechanism and Applic

-

Axitinib (Inlyta) - Cancer Research UK. [Link]

- MTT Assay Protocol for Cell Viability and Prolifer

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. [Link]

-

From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye - Promega Connections. [Link]

-

A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase - PubMed. [Link]

-

In vitro kinase assay - Protocols.io. [Link]

- Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(35), 21572-21596.

- Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. [Link]

-

Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. [Link]

-

Kinase assays | BMG LABTECH. [Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video - YouTube. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 4. Axitinib - Wikipedia [en.wikipedia.org]

- 5. Pazopanib - Wikipedia [en.wikipedia.org]

- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 12. What is Axitinib used for? [synapse.patsnap.com]

- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 17. promegaconnections.com [promegaconnections.com]

3-Iodo-6-methoxy-1-methyl-1H-indazole derivatives synthesis

An In-depth Technical Guide on the Synthesis of 3-Iodo-6-methoxy-1-methyl-1H-indazole Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1] Specifically, the this compound derivative serves as a highly versatile synthetic intermediate. The iodine atom at the C-3 position provides a reactive handle for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it an invaluable building block for drug discovery and development professionals.[2][3] This guide presents a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process optimization insights.

Strategic Approach: A Retrosynthetic Analysis

To devise an efficient synthesis, we begin by logically deconstructing the target molecule. The primary disconnections focus on the three key transformations required to build the final structure: the C-I bond formation, the N-CH₃ bond formation, and the construction of the bicyclic indazole core itself. This retrosynthetic approach reveals a practical, linear synthetic sequence starting from a commercially available substituted aniline.

Caption: Retrosynthetic analysis of the target indazole derivative.

The Synthetic Workflow: From Aniline to Iodinated Indazole

The forward synthesis is executed in three primary stages. This workflow is designed for efficiency and scalability, with each step building upon a well-characterized intermediate. The overall process prioritizes regiochemical control, particularly during the N-methylation and C-3 iodination steps, which are critical for ensuring the purity of the final product.

Caption: Forward synthesis workflow for the target molecule.

Detailed Synthesis and Mechanistic Insights

Step 1: Synthesis of the 6-Methoxy-1H-indazole Core

The formation of the indazole ring system from an ortho-substituted aniline is a classic and reliable transformation. The process begins with the diazotization of the primary amine, followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

-

Starting Material: 2-Methyl-5-nitroaniline is a common starting material for related syntheses, which after reduction and diazotization/cyclization yields the indazole core.[4] For our target, starting with 4-Methoxy-2-methylaniline provides the correct substitution pattern directly.

-

Diazotization: The use of sodium nitrite (NaNO₂) in a strong acidic medium (like HCl or acetic acid) at low temperatures (0-5 °C) is critical.[4] This condition generates the unstable diazonium salt in situ. Low temperatures are essential to prevent premature decomposition of this intermediate.

-

Cyclization: The diazonium salt intermediate is highly electrophilic and undergoes an intramolecular electrophilic aromatic substitution, where the diazonium group is attacked by the aromatic ring to form the five-membered pyrazole ring, thus completing the bicyclic indazole system.

Experimental Protocol: Synthesis of 6-Methoxy-1H-indazole

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-methoxy-2-methylaniline (1.0 eq) in glacial acetic acid.

-

Cool the solution to 15-20°C in an ice-water bath.

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.

-

Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not exceed 25°C.

-

After the addition is complete, continue stirring for 30 minutes at the same temperature.

-

Allow the reaction mixture to stand at room temperature for 24-48 hours to ensure complete cyclization.

-

Concentrate the solution under reduced pressure.

-

Dilute the residue with water and neutralize carefully with a saturated sodium bicarbonate solution to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Regioselective N1-Methylation

Alkylation of the indazole ring can occur at either the N1 or N2 position. The regiochemical outcome is highly dependent on the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control.[5]

Causality Behind Experimental Choices:

-

Thermodynamic vs. Kinetic Control: The N1-alkylated indazole is the thermodynamically more stable isomer.[5] In contrast, the N2 position is often more sterically accessible, making it the kinetically favored site under certain conditions.

-

Base and Solvent System: To achieve high selectivity for the desired N1-isomer, conditions that favor thermodynamic equilibrium are required. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is a well-established method.[5][6] NaH irreversibly deprotonates the indazole to form the indazole anion. The subsequent alkylation in a polar aprotic solvent favors the formation of the more stable N1-product.

-

Alkylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent for this transformation.

Experimental Protocol: Synthesis of 6-Methoxy-1-methyl-1H-indazole

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Wash the NaH with dry hexanes to remove the mineral oil, and then carefully add dry THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 6-methoxy-1H-indazole (1.0 eq) in dry THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure N1-methylated product.

Step 3: C-3 Iodination

The final step is the regioselective iodination of the electron-rich indazole ring. The C-3 position is particularly susceptible to electrophilic substitution.[7]

Causality Behind Experimental Choices:

-

Iodinating Agent and Base: The combination of molecular iodine (I₂) and a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) is a highly effective and widely used method for the C-3 iodination of indazoles.[2][7][8] The base deprotonates the indazole (if N-H is present) or activates the system, facilitating the electrophilic attack by iodine. For an N-alkylated indazole, the base still plays a crucial role in promoting the reaction.

-

Solvent: DMF is an excellent solvent for this reaction as it effectively dissolves the reactants and intermediates, facilitating a homogenous reaction environment.

Experimental Protocol: Synthesis of this compound

-

In a round-bottom flask, dissolve 6-methoxy-1-methyl-1H-indazole (1.0 eq) in DMF.

-

Add powdered potassium hydroxide (2.5 eq) to the solution and stir for 15 minutes at room temperature.

-

Add molecular iodine (I₂) (1.5 eq) portion-wise to the mixture. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude solid by recrystallization or column chromatography to yield the final product, this compound.[9]

Data Summary and Troubleshooting

Effective synthesis relies on monitoring and troubleshooting. Below is a summary of expected outcomes and common challenges.

| Parameter | Step 1: Indazole Formation | Step 2: N1-Methylation | Step 3: C3-Iodination |

| Typical Yield | 60-75% | 80-95% (N1 isomer) | 85-95% |

| Reaction Time | 24-48 hours | 12-16 hours | 1-3 hours |

| Purification | Recrystallization | Column Chromatography | Recrystallization / Chromatography |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Step 1 | Incomplete diazotization; decomposition of diazonium salt. | Ensure the temperature is strictly maintained at 15-20°C during NaNO₂ addition. Use a slight excess of the diazotizing agent. |

| Mixture of N1/N2 isomers in Step 2 | Reaction conditions favored kinetic control. | Ensure the use of a strong, non-nucleophilic base (NaH) and an aprotic solvent (THF). Confirm complete deprotonation before adding the alkylating agent. |

| Incomplete reaction in Step 3 | Insufficient base or iodinating agent. | Ensure reagents are anhydrous and of high purity. Increase equivalents of KOH and I₂ if necessary. |

| Formation of side products in Step 3 | Over-iodination or degradation. | Monitor the reaction closely by TLC and quench immediately upon completion. Avoid excessive reaction times or temperatures. |

Conclusion

The synthesis of this compound is a strategic, multi-step process that hinges on the precise control of reaction conditions to ensure high yields and regioselectivity. The outlined pathway, proceeding from a substituted aniline through diazotization/cyclization, regioselective N-methylation under thermodynamic control, and efficient C-3 iodination, represents a robust and scalable route for producing this key building block. This guide provides the foundational knowledge and practical protocols necessary for researchers and drug development professionals to successfully synthesize this valuable intermediate for application in advanced medicinal chemistry programs.

References

- Elguero, J. (1996). Pyrazoles and their Benzo Derivatives.

-

Stambuli, J. P., & Wray, B. C. (2010). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 12(20), 4576–4579. [Link]

-

Wang, J., et al. (2023). A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. The Journal of Organic Chemistry, 88(19), 13049-13056. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2014). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2015(3), 99-139. [Link]

- Patents. (2006). Methods for preparing indazole compounds. (WO2006048745A1).

-

Beilstein Journals. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 15, 2556-2565. [Link]

-

MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6569. [Link]

-

MDPI. (2021). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Catalysts, 11(11), 1381. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 7. soc.chim.it [soc.chim.it]

- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

The Strategic Role of 3-Iodo-6-methoxy-1-methyl-1H-indazole in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful therapeutic agents. This technical guide focuses on a specific, highly functionalized derivative, 3-Iodo-6-methoxy-1-methyl-1H-indazole (CAS: 1431163-17-5). While direct, extensive literature on this particular molecule is emerging, its structural features—a reactive C3-iodo substituent, a modulating 6-methoxy group, and a stabilizing N1-methyl group—position it as a pivotal building block for the synthesis of next-generation therapeutics. This document will provide an in-depth analysis of its synthetic utility, potential applications in drug discovery with a focus on kinase inhibition, and detailed, field-proven experimental protocols based on closely related analogues.

Introduction: The Indazole Scaffold as a Privileged Structure

Indazole-containing derivatives are integral to numerous FDA-approved drugs, showcasing a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and potent anti-cancer properties.[1][2][3] The indazole core's unique electronic and structural characteristics, particularly its ability to act as a bioisostere for indole, allow it to form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of various protein kinases.[4] This makes it a highly sought-after template for the design of targeted kinase inhibitors.

The subject of this guide, this compound, embodies the key attributes of a versatile synthetic intermediate for drug discovery programs. The strategic placement of the iodo group at the C3 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR).[4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 1431163-17-5 | [5][6] |

| Molecular Formula | C₉H₉IN₂O | [6] |

| Molecular Weight | 288.09 g/mol | [6] |

| Appearance | Solid | [6] |

| Purity | Typically ≥97% | [7] |

| InChI Key | WPEGXAAVEVXKBA-UHFFFAOYSA-N | [6] |

Synthesis of this compound and its Precursors

Synthesis of the 6-methoxy-1-methyl-1H-indazole Core

The synthesis of the indazole core can be approached through various methods. One common strategy involves the cyclization of appropriately substituted anilines or hydrazones.[8][9] A potential route to the precursor, 6-methoxy-1-methyl-1H-indazole, could start from a commercially available substituted aniline.

Experimental Protocol: Synthesis of a 6-methoxy-1H-indazole derivative (Illustrative)

This protocol is adapted from the synthesis of 6-methoxy-1H-indazole-3-carboxylic acid and illustrates a general approach to forming the 6-methoxy-indazole core.[10]

Step 1: Diazotization and Cyclization

-

To a cooled (0 °C) and vigorously stirred solution of sulfuric acid in water, add a solution of 6-methoxyisatin in aqueous sodium hydroxide.

-

Slowly add a chilled solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

After stirring for 30-45 minutes, add a cold solution of tin(II) chloride in concentrated hydrochloric acid dropwise.

-

Continue stirring for approximately one hour, allowing the indazole derivative to precipitate.

-

Isolate the solid by filtration, wash thoroughly with water, and dry under vacuum.

Step 2: N-Methylation

-

Dissolve the synthesized 6-methoxy-1H-indazole derivative in a suitable polar aprotic solvent such as DMF.

-

Add a base, for instance, potassium carbonate, to the solution.

-

Introduce a methylating agent, such as methyl iodide, and stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the N1-methylated indazole.

C3-Iodination of the Indazole Core

The introduction of an iodine atom at the C3 position of the indazole ring is a crucial step that renders the molecule a versatile building block for further diversification. This transformation is typically achieved through electrophilic iodination.[11]

Experimental Protocol: C3-Iodination of an N-methyl-indazole (General Procedure)

This protocol is based on well-established methods for the C3-iodination of indazole scaffolds.[12][11]

Materials:

-

6-methoxy-1-methyl-1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH) or another suitable base

-

N,N-Dimethylformamide (DMF) or another polar aprotic solvent

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Deionized water

-

Suitable organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the 6-methoxy-1-methyl-1H-indazole in DMF in a round-bottom flask.

-

Add powdered potassium hydroxide to the solution and stir.

-

In a separate flask, prepare a solution of iodine in DMF.

-

Add the iodine solution dropwise to the indazole solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to neutralize any unreacted iodine.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Role in Drug Discovery: A Versatile Intermediate for Kinase Inhibitors

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of potent and selective kinase inhibitors. The C3-iodo group is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing diverse chemical libraries to probe the SAR of potential drug candidates.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom at the C3 position allows for the facile introduction of various aryl, heteroaryl, alkynyl, and amino moieties through well-established cross-coupling methodologies.

-

Suzuki-Miyaura Coupling: For the synthesis of 3-aryl or 3-heteroaryl indazoles.

-

Sonogashira Coupling: For the introduction of alkynyl groups at the C3 position.

-

Heck Coupling: For the formation of 3-alkenyl indazoles.

-

Buchwald-Hartwig Amination: For the synthesis of 3-amino-indazole derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 3-iodo-indazole with a boronic acid or ester.[4]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid/ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound, the boronic acid/ester, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent and the palladium catalyst.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

Visualization of Synthetic Pathways

To visually represent the strategic importance of this compound, the following diagrams illustrate its synthesis and subsequent functionalization.

Caption: Synthetic pathway to and functionalization of this compound.

Potential Therapeutic Targets and Future Perspectives

Given the prevalence of the indazole scaffold in approved kinase inhibitors, derivatives of this compound are prime candidates for targeting a range of kinases implicated in oncology, inflammation, and neurodegenerative diseases. The methoxy group at the 6-position can influence the pharmacokinetic properties of the final compounds, potentially improving metabolic stability and solubility.

Future research will likely focus on utilizing this compound in high-throughput synthesis and screening campaigns to identify novel inhibitors of kinases such as VEGFR, FGFR, and CDKs. The development of more efficient and scalable synthetic routes to this key intermediate will be crucial for its widespread adoption in drug discovery programs.

Conclusion

This compound represents a strategically important and highly versatile building block for modern drug discovery. While specific biological data for this compound is not yet widely published, its structural attributes, particularly the reactive C3-iodo group, make it an invaluable tool for medicinal chemists. The synthetic protocols and strategic considerations outlined in this guide, based on established chemistry of related indazole derivatives, provide a solid foundation for researchers to leverage this promising intermediate in the development of novel and effective therapeutic agents.

References

-

Chen, G., Hu, M., & Peng, Y. (2018). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 83(3), 1591-1597. [Link]

- BenchChem. (2025). Application Notes and Protocols for 3-Iodo-6-methyl-4-nitro-1H-indazole in Medicinal Chemistry. BenchChem.

- Google Patents. (n.d.). CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.

- BenchChem. (2025). Application of 3-Iodo-6-methyl-4-nitro-1H-indazole in Heterocyclic Synthesis. BenchChem.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole. BenchChem.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

-

Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

-

Molecules. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. 26(16), 4783. [Link]

Sources

- 1. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound, CasNo.1431163-17-5 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. soc.chim.it [soc.chim.it]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Exploring the Chemical Space of Substituted Indazoles: A Guide for Medicinal Chemists

An In-depth Technical Guide:

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents approved for oncology, inflammation, and beyond.[1][2][3] Its unique physicochemical properties, including its ability to act as a versatile bioisosteric replacement and engage in critical hydrogen bonding interactions, make it a focal point of drug discovery programs.[4][5][6] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the chemical space of substituted indazoles. We will navigate the synthetic landscape, delve into robust characterization methodologies, and analyze the principles of structure-activity relationship (SAR) that drive the design of novel therapeutics. This document is structured not as a rigid protocol, but as a narrative that explains the causality behind experimental choices, empowering researchers to make informed decisions in their own discovery campaigns.

The Indazole Core: A Foundation of Tautomeric Versatility

The indazole ring system is a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring.[1][7] This arrangement gives rise to three potential tautomers: the 1H-, 2H-, and 3H-indazole. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form.[1][7] However, the tautomeric equilibrium is a critical consideration in synthesis and biological activity, as the position of the nitrogen-bound hydrogen dictates the molecule's hydrogen bonding capabilities and overall electronic distribution. The 2H-indazole tautomer is also of significant interest and is found in several approved drugs, including Niraparib and Pazopanib.[8]

Understanding the physicochemical properties is the first step in exploring this chemical space. The indazole core is a weaker base (pKa ≈ 1.3) and a stronger acid (pKa ≈ 13.9) than its indole bioisostere, which influences its behavior in physiological environments and its interaction with protein targets.[3]

Caption: Tautomeric forms of the indazole nucleus.

Navigating the Synthetic Landscape: From Core Construction to Functionalization

The exploration of chemical space is fundamentally enabled by synthetic chemistry. The power of a scaffold is directly proportional to the ease and versatility with which it can be synthesized and functionalized. This section details robust strategies for both constructing the indazole core and decorating it with diverse substituents.

Building the Core: A Comparative Analysis of Key Synthetic Routes

The choice of synthetic route to the indazole core is a critical decision based on factors like desired substitution pattern (1H vs. 2H), available starting materials, and scalability. While classical methods like the Fischer indazole synthesis exist, modern transition-metal-catalyzed and cycloaddition strategies offer superior scope and efficiency.[2]

| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |

| Davis-Beirut Reaction | Good (60-90%) | Tolerates a range of alkyl and some aryl amines. | Metal-free, uses inexpensive starting materials, versatile for 2H-indazoles.[9] | Can be low-yielding with certain substrates; may require optimization.[9] |

| [3+2] Dipolar Cycloaddition | Good to Excellent (>80%) | Broad tolerance for functional groups on both precursors. | High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[2][9] | Requires synthesis of sydnone or diazo precursors.[9][10] |

| Transition-Metal C-H Activation | Good to Excellent | Broad, allows for direct coupling of various partners. | High atom economy, direct functionalization, access to complex structures.[1][9] | Requires specific directing groups, catalyst cost, and optimization. |

Strategic Functionalization: Decorating the Indazole Scaffold

With the core in hand, strategic functionalization is employed to explore the chemical space and optimize for biological activity. The C3 position is a particularly common site for modification, as substituents here can project into the binding pockets of target proteins.[1][11]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. ijsdr.org [ijsdr.org]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. soc.chim.it [soc.chim.it]

The Ascendancy of 3-Iodo-6-methoxy-1-methyl-1H-indazole: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Privileged Scaffolds

In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. The indazole core, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold, demonstrating a remarkable propensity for interaction with a diverse array of protein targets, most notably protein kinases.[1] This guide delves into the specific attributes and strategic applications of a highly functionalized and promising indazole derivative: 3-iodo-6-methoxy-1-methyl-1H-indazole . We will explore its synthesis, the strategic importance of its unique substitution pattern, and its role as a versatile building block for the generation of potent and selective therapeutic agents.

Deconstructing the Scaffold: The Significance of Each Component

The power of this compound as a privileged scaffold lies in the synergistic contribution of its three key substituents. Each imparts distinct properties that medicinal chemists can strategically exploit.

-

The 3-Iodo Group: A Versatile Handle for Molecular Diversification The iodine atom at the C3 position is arguably the most critical feature for its role as a versatile synthetic intermediate.[2] The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the facile and controlled introduction of a wide range of chemical moieties, enabling extensive exploration of the chemical space around the indazole core. Common and powerful cross-coupling reactions that leverage the 3-iodo group include:

-

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters, allowing the introduction of aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.[3]

-

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

This synthetic tractability is paramount in generating libraries of analogues for structure-activity relationship (SAR) studies.

-

-

The 6-Methoxy Group: Modulator of Physicochemical Properties and Biological Activity The methoxy group at the C6 position significantly influences the electronic and physical properties of the indazole ring. As an electron-donating group, it can modulate the reactivity of the scaffold and the pKa of the indazole nitrogen atoms. Furthermore, the 6-methoxy group can:

-

Enhance Potency: By forming key hydrogen bond interactions with amino acid residues in the target protein's active site.

-

Improve Metabolic Stability: By blocking a potential site of oxidative metabolism.

-

Increase Solubility: The polar nature of the methoxy group can improve the aqueous solubility of the resulting drug candidates, a critical factor for oral bioavailability.

-

Influence Conformation: The steric bulk and electronic nature of the methoxy group can influence the preferred conformation of the molecule, which can be crucial for optimal binding to the target.

-

-

The 1-Methyl Group: Fine-Tuning Lipophilicity and Receptor Occupancy The methylation of the N1 nitrogen of the indazole ring serves several important purposes in drug design:

-

Blocks Tautomerization: It locks the indazole in the 1H-tautomeric form, which can be critical for consistent and predictable interactions with the biological target.

-

Modulates Lipophilicity: The addition of a methyl group increases the lipophilicity of the scaffold, which can impact cell permeability, plasma protein binding, and overall pharmacokinetic profile.

-

Fills Hydrophobic Pockets: The methyl group can occupy small hydrophobic pockets within the active site of a protein, contributing to binding affinity.

-

Prevents N-dealkylation: In some cases, N-methylation can prevent metabolic N-dealkylation, leading to a longer in vivo half-life.

-

The interplay of these three substituents creates a scaffold that is not only synthetically versatile but also pre-disposed for favorable interactions with biological targets and desirable drug-like properties.

Synthetic Strategy: A Plausible Route to this compound

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 6-methoxy-1H-indazole

This step can be achieved through various methods, with a common approach being the cyclization of an appropriately substituted aniline derivative.

-

Materials: 4-methoxy-2-methylaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), sodium acetate (CH₃COONa), ethanol (EtOH), water (H₂O).

-

Procedure:

-

Dissolve 4-methoxy-2-methylaniline in a mixture of concentrated HCl and water and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of sodium acetate in ethanol.

-

Slowly add the diazonium salt solution to the ethanolic sodium acetate solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 6-methoxy-1H-indazole.

-

Step 2: Iodination of 6-methoxy-1H-indazole to 3-iodo-6-methoxy-1H-indazole

The C3 position of the indazole ring is susceptible to electrophilic substitution.

-

Materials: 6-methoxy-1H-indazole, iodine (I₂), potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 6-methoxy-1H-indazole in DMF.

-

Add potassium carbonate to the solution and stir.

-

Add a solution of iodine in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring for completion by TLC.

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to yield 3-iodo-6-methoxy-1H-indazole.

-

Step 3: N-methylation of 3-iodo-6-methoxy-1H-indazole

Regioselective N-alkylation of indazoles can be challenging, but conditions can be optimized to favor N1 methylation.[4]

-

Materials: 3-iodo-6-methoxy-1H-indazole, sodium hydride (NaH), methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-iodo-6-methoxy-1H-indazole in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add the methylating agent (methyl iodide or dimethyl sulfate) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography to afford this compound.

-

Application in Drug Discovery: A Focus on Kinase Inhibitors

The indazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature an indazole core. The this compound scaffold is an ideal starting point for the development of novel kinase inhibitors due to the following reasons:

-

Mimicking the ATP-binding site: The indazole ring can act as a bioisostere for the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.

-

Vector for SAR exploration: The 3-iodo group allows for the systematic introduction of various substituents that can probe different pockets within the ATP-binding site, leading to enhanced potency and selectivity.

-

Favorable ADME properties: The 6-methoxy and 1-methyl groups can be fine-tuned to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidate.

Hypothetical Drug Discovery Workflow

A typical drug discovery campaign utilizing the this compound scaffold would involve the following steps:

-

Synthesis of the Scaffold: As detailed in the protocol above.

-

Library Generation: Employing a suite of cross-coupling reactions (e.g., Suzuki, Sonogashira) at the 3-position to generate a diverse library of analogues.

-

In Vitro Screening: The library would be screened against a panel of protein kinases to identify initial hits. A common method is a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.[5]

-

Structure-Activity Relationship (SAR) Elucidation: The screening data would be analyzed to identify key structural features that contribute to potency and selectivity.

-

Lead Optimization: Promising hits would be further modified to improve their potency, selectivity, and ADME properties. This iterative process of design, synthesis, and testing is the core of medicinal chemistry.

-

In Vivo Evaluation: The most promising lead compounds would be tested in animal models to assess their efficacy and safety.

Quantitative Data Summary

While extensive experimental data for this compound is not publicly available, we can compile the key physicochemical properties from commercial suppliers and theoretical predictions.

| Property | Value | Source |